1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane
CAS No.: 898434-86-1
Cat. No.: VC7391223
Molecular Formula: C21H26N6O3
Molecular Weight: 410.478
* For research use only. Not for human or veterinary use.
![1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane - 898434-86-1](/images/structure/VC7391223.png)
Specification
CAS No. | 898434-86-1 |
---|---|
Molecular Formula | C21H26N6O3 |
Molecular Weight | 410.478 |
IUPAC Name | [4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone |
Standard InChI | InChI=1S/C21H26N6O3/c28-21(17-6-5-7-18(16-17)27(29)30)26-14-12-25(13-15-26)20-9-8-19(22-23-20)24-10-3-1-2-4-11-24/h5-9,16H,1-4,10-15H2 |
Standard InChI Key | JZLMFQLRCMSSSB-UHFFFAOYSA-N |
SMILES | C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Structure and Key Features
The IUPAC name, [4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone, delineates its three primary components:
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Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.
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Piperazine ring: A six-membered diamine ring linked to the pyridazine core via a carbon-nitrogen bond.
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3-Nitrobenzoyl group: A benzoyl substituent with a nitro group at the meta position, attached to the piperazine ring.
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Azepane moiety: A seven-membered saturated ring with one nitrogen atom, connected to the pyridazine core.
The SMILES notation provides a simplified representation of this topology.
Table 1: Fundamental Chemical Properties
Property | Value |
---|---|
CAS No. | 898434-86-1 |
Molecular Formula | |
Molecular Weight | 410.478 g/mol |
IUPAC Name | [4-[6-(Azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone |
SMILES | C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N+[O-] |
InChIKey | JZLMFQLRCMSSSB-UHFFFAOYSA-N |
Solubility | Not available |
The nitro group at the benzoyl moiety introduces strong electron-withdrawing effects, potentially influencing reactivity and binding interactions. The azepane ring contributes conformational flexibility, which may enhance binding to biological targets with hydrophobic pockets.
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The synthesis of 1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane likely involves sequential assembly of its components:
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Pyridazine-piperazine linkage: A nucleophilic aromatic substitution (SNAr) reaction between a halogenated pyridazine derivative and piperazine.
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Nitrobenzoyl incorporation: Acylation of the piperazine nitrogen using 3-nitrobenzoyl chloride.
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Azepane functionalization: Alkylation or coupling reactions to introduce the azepane ring.
Key Intermediate: tert-Butyl Piperazine-1-carboxylate
Compounds like tert-butyl piperazine-1-carboxylate (CAS No. 57260-71-6) are critical intermediates in piperazine functionalization. This reagent enables selective protection of the piperazine nitrogen during multi-step syntheses .
Compound Class | Target Pathway | IC50/EC50 (μM) | Reference |
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Pyridazine derivatives | Dopamine D2 receptor | 0.12–2.3 | |
Nitrobenzoyl compounds | Bacterial membrane disruption | 4.7–15.8 | |
Azepane-containing agents | Serotonin reuptake inhibition | 0.8–5.6 |
Research Gaps and Future Directions
Synthetic Optimization
Current protocols for analogous compounds rely on multi-step reactions with moderate yields. Click chemistry and flow chemistry techniques could improve efficiency and scalability.
Target Validation
In vitro profiling against dopamine receptors (D1–D5) and bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) is essential to validate hypothesized mechanisms.
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